(2-(4-Fluorophenyl)pyrrolidin-1-yl)(phenyl)methanone
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Overview
Description
Chemical Reactions Analysis
(2-(4-Fluorophenyl)pyrrolidin-1-yl)(phenyl)methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in the study of serine hydrolase monoacylglycerol lipase (MAGL), which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. Inhibition of 2-AG degradation leads to elevation of 2-AG, which is the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 . This has potential therapeutic effects on mood, appetite, pain, and inflammation.
Mechanism of Action
The mechanism of action of (2-(4-Fluorophenyl)pyrrolidin-1-yl)(phenyl)methanone involves the inhibition of MAGL, leading to an increase in 2-AG levels. This, in turn, activates the cannabinoid receptors CB1 and CB2, which have beneficial effects on mood, appetite, pain, and inflammation. The compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate .
Comparison with Similar Compounds
(2-(4-Fluorophenyl)pyrrolidin-1-yl)(phenyl)methanone can be compared with other similar compounds, such as other organofluorine compounds and benzamides. These compounds share some structural similarities but differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific inhibition of MAGL and its potential therapeutic effects.
Properties
Molecular Formula |
C17H16FNO |
---|---|
Molecular Weight |
269.31 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H16FNO/c18-15-10-8-13(9-11-15)16-7-4-12-19(16)17(20)14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12H2 |
InChI Key |
VVQUGKHKNAMZNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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